Befunolol hydrochloride, (S)-
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Overview
Description
Befunolol hydrochloride, (S)-, is a beta blocker with intrinsic sympathomimetic activity. It is primarily used in the management of open-angle glaucoma. Befunolol hydrochloride acts as a β adrenoreceptor partial agonist and was introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of befunolol hydrochloride begins with ortho-vanillin, which undergoes a condensation reaction with chloroacetone in the presence of potassium hydroxide to form 2-acetyl-7-methoxybenzofuran. This intermediate is then demethylated using hydrobromic acid. The benzofuran derivative is reacted with epichlorohydrin and isopropylamine to add the sidechain, producing befunolol .
Industrial Production Methods
Industrial production methods for befunolol hydrochloride involve similar synthetic routes but are optimized for large-scale production. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Befunolol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Befunolol hydrochloride can be reduced to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran derivatives .
Scientific Research Applications
Befunolol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of beta blockers and their chemical properties.
Biology: Befunolol hydrochloride is used in research related to adrenergic receptors and their role in biological systems.
Medicine: The compound is studied for its therapeutic effects in managing glaucoma and other eye diseases.
Industry: Befunolol hydrochloride is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Befunolol hydrochloride exerts its effects by acting as a partial agonist at β adrenoreceptors. It binds to these receptors, leading to a decrease in intraocular pressure, which is beneficial in the management of open-angle glaucoma. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity, reducing the production of cyclic AMP .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta blocker used for various cardiovascular conditions.
Timolol: A beta blocker used in the treatment of glaucoma.
Betaxolol: A selective beta1 receptor blocker used in the management of hypertension and glaucoma.
Uniqueness
Befunolol hydrochloride is unique due to its intrinsic sympathomimetic activity, which is not commonly found in other beta blockers. This property allows it to act as a partial agonist, providing a balance between blocking and stimulating adrenergic receptors .
Properties
CAS No. |
66717-59-7 |
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Molecular Formula |
C16H22ClNO4 |
Molecular Weight |
327.80 g/mol |
IUPAC Name |
1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H/t13-;/m0./s1 |
InChI Key |
TVVTWOGRPVJKDJ-ZOWNYOTGSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.Cl |
Origin of Product |
United States |
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